Cas no 2228523-78-0 (2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole)

2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole structure
2228523-78-0 structure
Product Name:2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole
CAS No:2228523-78-0
MF:C12H12BrNS
MW:282.199380874634
CID:6556352
PubChem ID:165688000
Update Time:2025-07-28

2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole
    • 2228523-78-0
    • EN300-1920195
    • 2-[3-(bromomethyl)but-3-en-1-yl]-1,3-benzothiazole
    • Inchi: 1S/C12H12BrNS/c1-9(8-13)6-7-12-14-10-4-2-3-5-11(10)15-12/h2-5H,1,6-8H2
    • InChI Key: STOXMCBIIGGXRL-UHFFFAOYSA-N
    • SMILES: BrCC(=C)CCC1=NC2C=CC=CC=2S1

Computed Properties

  • Exact Mass: 280.98738g/mol
  • Monoisotopic Mass: 280.98738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 41.1Ų

2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole Pricemore >>

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Additional information on 2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole

Recent Advances in the Study of 2-3-(Bromomethyl)but-3-en-1-yl-1,3-benzothiazole (CAS: 2228523-78-0)

The compound 2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole (CAS: 2228523-78-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the versatility of 2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole as a key intermediate in the synthesis of more complex bioactive molecules. Its bromomethyl and butenyl functional groups make it a valuable building block for the development of novel heterocyclic compounds, which are often explored for their pharmacological properties. Researchers have successfully utilized this compound in the synthesis of benzothiazole derivatives, which exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

One of the most promising areas of research involves the compound's potential as an anticancer agent. In vitro studies have demonstrated that derivatives of 2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. These findings suggest that further optimization of this compound could lead to the development of new chemotherapeutic agents.

In addition to its anticancer properties, recent investigations have explored the antimicrobial potential of 2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole derivatives. Preliminary results indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This broad-spectrum activity makes them attractive candidates for the development of new antibiotics, particularly in light of the growing problem of antimicrobial resistance.

The synthesis of 2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole has also been optimized in recent studies, with researchers developing more efficient and scalable methods. These advancements are critical for enabling large-scale production and further pharmacological evaluation. Notably, green chemistry approaches have been employed to reduce the environmental impact of the synthesis process, aligning with the growing emphasis on sustainable drug development.

Despite these promising developments, challenges remain in the clinical translation of 2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole-based therapeutics. Issues such as bioavailability, toxicity, and pharmacokinetic properties need to be addressed through further preclinical studies. However, the compound's structural flexibility provides ample opportunities for medicinal chemists to modify its properties and enhance its therapeutic potential.

In conclusion, 2-3-(bromomethyl)but-3-en-1-yl-1,3-benzothiazole (CAS: 2228523-78-0) represents a promising scaffold for the development of novel bioactive molecules. Its diverse pharmacological activities and synthetic versatility make it a valuable target for ongoing research in chemical biology and drug discovery. Future studies should focus on optimizing its properties and advancing it through the drug development pipeline to realize its full therapeutic potential.

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